molecular formula C8H7Br2ClO B15279677 2,2-Dibromo-1-(2-chlorophenyl)ethanol

2,2-Dibromo-1-(2-chlorophenyl)ethanol

Cat. No.: B15279677
M. Wt: 314.40 g/mol
InChI Key: UZOSELVKYSJIDA-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H5Br2ClO It is a halogenated derivative of acetophenone, characterized by the presence of bromine and chlorine atoms attached to the phenyl ring and the ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2-chlorophenyl)ethanol typically involves the bromination of 2-chloroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions on the phenyl ring and the ethanol moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2-chlorophenyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dibromo-1-(2-chlorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromo-1-(2,4-dichlorophenyl)ethanol: Similar structure but with an additional chlorine atom on the phenyl ring.

    2,2-Dibromo-1-(2-fluorophenyl)ethanol: Similar structure but with a fluorine atom instead of chlorine.

    2,2-Dibromo-1-(2-methylphenyl)ethanol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2,2-Dibromo-1-(2-chlorophenyl)ethanol is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H7Br2ClO

Molecular Weight

314.40 g/mol

IUPAC Name

2,2-dibromo-1-(2-chlorophenyl)ethanol

InChI

InChI=1S/C8H7Br2ClO/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,7-8,12H

InChI Key

UZOSELVKYSJIDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(Br)Br)O)Cl

Origin of Product

United States

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